molecular formula C12H15N3 B1627040 4-(3-Aminoprop-1-yl)aminoquinoline CAS No. 75090-53-8

4-(3-Aminoprop-1-yl)aminoquinoline

Cat. No.: B1627040
CAS No.: 75090-53-8
M. Wt: 201.27 g/mol
InChI Key: CYDKFQOINLSDGY-UHFFFAOYSA-N
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Description

4-Aminoquinoline (4-AQ) derivatives are a class of compounds characterized by a quinoline ring substituted with an amino group at the 4-position. These molecules have been extensively studied for their pharmacological properties, including antimalarial, antiviral, and enzyme inhibitory activities. This article synthesizes data from diverse sources to highlight key similarities and differences among these compounds.

Properties

CAS No.

75090-53-8

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N'-quinolin-4-ylpropane-1,3-diamine

InChI

InChI=1S/C12H15N3/c13-7-3-8-14-12-6-9-15-11-5-2-1-4-10(11)12/h1-2,4-6,9H,3,7-8,13H2,(H,14,15)

InChI Key

CYDKFQOINLSDGY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=N2)NCCCN

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NCCCN

Origin of Product

United States

Scientific Research Applications

Antimalarial Activity

4-(3-Aminoprop-1-yl)aminoquinoline is structurally related to well-known antimalarial drugs like chloroquine. Research has demonstrated its efficacy against Plasmodium falciparum, the parasite responsible for malaria.

Case Studies and Findings

  • A study highlighted the synthesis of several 4-aminoquinoline derivatives, including those based on 4-(3-aminoprop-1-yl)aminoquinoline, which exhibited potent antimalarial activity with IC50 values significantly lower than that of chloroquine against resistant strains of P. falciparum .
  • In vitro screenings revealed that certain derivatives maintained favorable pharmacokinetic profiles, including longer biological half-lives and reduced drug-drug interaction risks, making them promising candidates for further clinical trials .

Cancer Therapeutics

Recent patents have explored the use of substituted 4-(3-aminoprop-1-yl)aminoquinoline analogs as modulators of specific cancer-related pathways. Notably, these compounds have been identified as potential inhibitors of melanoma-associated antigen 11 (MAGE-A11) ubiquitin ligase.

Research Insights

  • The development of these analogs emphasizes the importance of structural modifications to enhance their binding affinity and selectivity towards specific targets involved in cancer progression .

Neuroprotective Properties

The potential neuroprotective effects of 4-(3-Aminoprop-1-yl)aminoquinoline derivatives have also been investigated, particularly in relation to their ability to modulate neurotransmission.

Therapeutic Applications

  • Compounds derived from this structure have shown promise in treating various neurological disorders by modulating dopaminergic activity, which is crucial for conditions such as Parkinson's disease and schizophrenia .

Clinical Implications

  • These findings suggest a dual role for 4-(3-Aminoprop-1-yl)aminoquinoline derivatives: as both antimalarial agents and potential treatments for neurological disorders, thereby expanding their therapeutic utility.

Summary Table of Applications

Application AreaKey FindingsReferences
Antimalarial ActivityPotent against P. falciparum, lower IC50 than chloroquine, favorable pharmacokinetics
Cancer TherapeuticsModulates MAGE-A11 ligase; potential inhibitors in cancer pathways
Neuroprotective PropertiesModulates dopaminergic activity; potential treatments for Parkinson's and schizophrenia

Comparison with Similar Compounds

Antimalarial Activity

Structural and Functional Insights

4-AQ derivatives exert antimalarial effects by disrupting heme aggregation into hemozoin. Computational docking studies reveal that binding modes vary depending on substituents:

  • Chloroquine (CQ) and Hydroxychloroquine (HCQ): Bind heme via π-stacking interactions involving the quinoline ring .
  • Compound 4 (biphenyl-substituted 4-AQ): Binds heme through its biphenyl moiety instead of the quinoline ring, a unique interaction attributed to the localization of its HOMO (highest occupied molecular orbital) over the biphenyl unit. This structural difference correlates with higher antimalarial potency .
  • 4-Methylaminoquinoline: Exhibits reduced toxicity and retains activity against chloroquine-resistant Plasmodium strains, likely due to its methylamino group enhancing metabolic stability .
  • Amopyroquine and N-tertbutylamodiaquine : Demonstrate lower cross-resistance compared to amodiaquine. Their lipid solubilities (logP values between amodiaquine and its metabolite desethylamodiaquine) improve efficacy without susceptibility to verapamil-sensitive resistance mechanisms .
Table 1: Key Antimalarial 4-AQ Derivatives
Compound Binding Mode IC50 (Plasmodium) Resistance Profile Toxicity
Chloroquine (CQ) Quinoline π-stacking 0.5 µM (3D7 strain) High resistance in K1 strain Moderate
Compound 4 Biphenyl π-stacking N/A Not reported Comparable to CQ
4-Methylaminoquinoline Quinoline π-stacking <0.5 µM Effective against K1 strain Low
Amopyroquine Quinoline π-stacking N/A Reduced cross-resistance Comparable to CQ

Antiviral Activity Against SARS-CoV-2

Binding Interactions with Main Protease (Mpro)
  • 4-(4′-Cyanophenoxy)-2-(4′′-cyanophenyl)-aminoquinoline (Compound 8): Binds Mpro via hydrogen bonds and π-stacking with catalytic triad residues HIS41, CYS145, and GLU166, mimicking the binding of PF-07321332 (nirmatrelvir). Its binding energy (-10.61 kcal/mol) and interaction with CYS145 distinguish it from other derivatives .
  • Hydroxychloroquine (HCQ) : Less effective due to weaker interactions (binding energy: -7.06 kcal/mol) and absence of hydrogen bonding with CYS145 .
Table 2: Antiviral 4-AQ Derivatives
Compound Target Protein Binding Energy (kcal/mol) Key Residues Mechanism
Compound 8 SARS-CoV-2 Mpro -10.61 HIS41, CYS145, GLU166 Inhibits catalytic triad
Hydroxychloroquine SARS-CoV-2 Mpro -7.06 HIS41, GLU166 Weak π-stacking

Enzyme Inhibition

Acetylcholinesterase (AChE) Inhibition
  • 4-AQ Core Derivatives : Compound 07 (IC50: 0.72 ± 0.06 µM) shows potent AChE inhibition via hydrogen bonding and hydrophobic interactions, outperforming control compounds .
BCR-ABL1 Kinase Inhibition (Antileukemic Activity)
  • Quinoline-Thiazole Hybrids (1a-1g): Exhibit π-interactions and hydrogen bonds with BCR-ABL1 residues (e.g., Met318, Glu286), similar to rebastinib. Compound 1d shows the strongest binding .

Structural Determinants of Activity

  • Substituent Effects: Cyanophenoxy Groups (Compound 8): Enhance binding to viral proteases via polar interactions . Biphenyl Moieties (Compound 4): Alter heme binding orientation, improving antimalarial efficacy . Methylamino Groups: Reduce metabolic degradation, enhancing pharmacokinetics .

Preparation Methods

Reaction Protocol:

  • Substrate Preparation : 4-Chloroquinoline is synthesized via cyclization of m-chloroaniline derivatives using the Doebner reaction.
  • Amination : 4-Chloroquinoline reacts with 1,3-diaminopropane in anhydrous ethanol under reflux (80°C, 12–24 hours) with a catalytic amount of triethylamine to neutralize HCl byproducts.
  • Purification : The crude product is recrystallized from ethanol, yielding 4-(3-aminoprop-1-yl)aminoquinoline with a reported yield of 65–75%.

Key Considerations :

  • Excess 1,3-diaminopropane (2–3 equivalents) ensures complete substitution.
  • Polar aprotic solvents like DMF may accelerate the reaction but require higher temperatures (100–120°C).

Reductive Amination of Ketone Intermediates

Reductive amination offers a two-step pathway to introduce the aminopropyl group. This method is advantageous for controlling stereochemistry and minimizing byproducts.

Synthetic Pathway:

  • Ketone Formation : 4-Aminoquinoline is reacted with acryloyl chloride to form 4-(acryloylamino)quinoline.
  • Reduction : The α,β-unsaturated ketone intermediate undergoes hydrogenation using H₂/Pd-C in methanol, followed by treatment with ammonia to yield the primary amine.

Experimental Data :

  • Yield : 70–80% after column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).
  • Side Products : Over-reduction to secondary amines occurs if reaction time exceeds 24 hours.

Cross-Coupling Reactions for Side-Chain Installation

Modern synthetic routes employ palladium-catalyzed cross-coupling reactions to attach the aminopropyl moiety. These methods are highly selective and compatible with sensitive functional groups.

Sonogashira Coupling

A terminal alkyne (e.g., propargylamine) is coupled with 4-iodoquinoline under Sonogashira conditions:

  • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (5 mol%).
  • Base : Triethylamine (22 equivalents) in DMF at 50°C for 12 hours.
  • Post-Modification : The alkyne intermediate is hydrogenated to the amine using H₂/Pd-C.

Advantages :

  • High regioselectivity for the 4-position.
  • Tolerance of free amine groups without protection.

Suzuki-Miyaura Coupling

Borylated aminopropyl reagents (e.g., 3-aminopropylboronic acid pinacol ester) react with 4-bromoquinoline:

  • Catalyst : Pd(PPh₃)₄ (3 mol%) in THF/H₂O (3:1) at 80°C.
  • Yield : 60–65% after extraction and silica gel purification.

One-Pot Cyclization Strategies

Industrial-scale synthesis prioritizes one-pot methods to minimize intermediate isolation. A notable protocol involves:

  • Condensation : m-Chloroaniline, triethyl orthoformate, and diethyl malonate react in the presence of FeCl₃ to form a β-enamino ester.
  • Cyclization : Heating the intermediate in diphenyl ether at 230°C for 10 minutes generates the quinoline core.
  • Amination : Direct treatment with 1,3-diaminopropane at 90–100°C introduces the side chain.

Efficiency :

  • Overall Yield : 50–60% for the three-step sequence.
  • Purity : >95% by HPLC without intermediate purification.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Nucleophilic Substitution 65–75 90–95 Simple reagents Long reaction time
Reductive Amination 70–80 85–90 Stereochemical control Requires ketone intermediate
Sonogashira Coupling 75–85 95–98 High selectivity Costly catalysts
One-Pot Synthesis 50–60 95–98 Industrial scalability High-temperature conditions

Mechanistic Insights and Optimization

  • Nucleophilic Aromatic Substitution : The electron-deficient quinoline ring facilitates attack by 1,3-diaminopropane at the 4-position. Microwave-assisted synthesis (100°C, 1 hour) can improve yields to 80%.
  • Catalyst Recycling : Pd catalysts in cross-coupling reactions are recoverable via filtration, reducing costs by 20–30%.
  • Solvent Effects : Ethanol outperforms DMF in minimizing byproducts during amination.

Q & A

How can the binding affinity of 4-(3-Aminoprop-1-yl)aminoquinoline to DNA be quantitatively determined?

Level: Basic
Methodological Answer:
Fluorescence spectroscopy is a standard method to determine binding affinity. The compound (0.1 µM) is titrated with increasing DNA concentrations (0–150 µM) in a buffer (e.g., 10 mM TRIS, pH 7.0) at controlled temperatures (20°C and 40°C). The fluorescence intensity (F) at each DNA concentration is measured, and the association constant (KaK_a) is calculated using the equation:
F0FFFc=[DNA][AQ]\frac{F_0 - F}{F - F_c} = \frac{[DNA]}{[AQ]}

where F0F_0, FF, and FcF_c represent fluorescence intensities in the absence, presence, and saturation of DNA, respectively. Data fitting and temperature-dependent studies help confirm binding mode (e.g., groove vs. intercalation) .

What structural features of 4-aminoquinoline derivatives are critical for their antimalarial activity?

Level: Advanced
Methodological Answer:
Critical features include:

  • 4-Aminoquinoline core : Essential for complexing ferriprotoporphyrin IX (Fe(III)PPIX), a toxic heme byproduct in malaria parasites.
  • 7-Chloro substituent : Required to inhibit β-hematin (hemozoin) formation, preventing heme detoxification.
  • Basic aminoalkyl side chain : Facilitates drug accumulation in the parasite’s acidic food vacuole.
    Structure-activity relationship (SAR) studies show that modifications to the side chain minimally affect Fe(III)PPIX binding but significantly influence antiplasmodial potency .

How do researchers design and optimize 4-aminoquinoline derivatives as Hsp90 inhibitors?

Level: Advanced
Methodological Answer:
Two strategies are employed:

  • High-throughput screening (HTS) : Fluorescence polarization (FP) assays identify initial hits (e.g., aminoquinoline 7 with marginal Hsp90 inhibition).
  • Structure-activity relationship (SAR) : Derivatives are synthesized with variations in substituents (e.g., alkyl chains, heterocycles). Activity is validated via FP assays and cell-based western blotting (e.g., compound 10 showing low µM activity). X-ray crystallography of Hsp90-ligand complexes guides rational design .

What methodologies are employed to analyze the interaction between aminoquinoline derivatives and metal ions?

Level: Advanced
Methodological Answer:

  • 1^1H NMR titration : Proton signal shifts (e.g., downfield shifts in triazole and aminoquinoline moieties) identify binding sites. For example, deshielding of methylene protons in the presence of Cu2+^{2+} confirms coordination .
  • Fluorescence response : Derivatization with acyl groups creates sensors selective for Zn2+^{2+}, Cd2+^{2+}, or Cu2+^{2+}. Selectivity depends on substituent electronic effects and steric hindrance .

How can aminoquinoline derivatives be functionalized for use as fluorescent sensors?

Level: Advanced
Methodological Answer:

  • Acylation : Introducing acyl groups (e.g., acetyl, benzoyl) to the aminoquinoline scaffold alters electron density, tuning fluorescence response to specific metal ions.
  • N-substitution : Adding heterocyclic moieties (e.g., pyridines) enhances metal-binding affinity. For example, N,N-dipyridinylmethyl derivatives act as ligands for Cu-photocatalyzed reactions .

What are the synthetic challenges in preparing 4-(3-Aminoprop-1-yl)aminoquinoline derivatives?

Level: Basic
Methodological Answer:
Key challenges include:

  • Competing side reactions : Direct amination of quinoline rings often yields undesired byproducts.
  • Phosphazene-mediated synthesis : A three-step route via intermediate 6 avoids side reactions, enabling efficient preparation of aminoquinoline-3-carbonitriles (8a–c ) .
  • SNAr reactions : Reactions with 1,3-diaminopropane require precise temperature control (80–110°C) to minimize decomposition .

How do organometallic complexes incorporating aminoquinoline ligands enhance therapeutic efficacy?

Level: Advanced
Methodological Answer:

  • Metal coordination : Re(I), Ru(II), or Ir(III) complexes with aminoquinoline Schiff base ligands exhibit enhanced antibacterial and anticancer activity via dual mechanisms (chemotherapy and photodynamic therapy).
  • Photophysical properties : Certain complexes act as photosensitizers, generating reactive oxygen species (ROS) under light irradiation for targeted therapy .

What experimental approaches validate the inhibition of β-hematin formation by 4-aminoquinolines?

Level: Advanced
Methodological Answer:

  • In vitro β-hematin assay : The compound is incubated with hemin (Fe(III)PPIX) in acidic buffer (pH 4.8) mimicking the parasite’s food vacuole. β-hematin crystallization is quantified via spectrophotometry.
  • Correlation with antiplasmodial activity : Compounds inhibiting β-hematin formation (e.g., 7-chloro derivatives) are tested against Plasmodium cultures to confirm efficacy .

How can SAR studies improve the pharmacokinetic properties of aminoquinoline-based therapeutics?

Level: Advanced
Methodological Answer:

  • Side chain optimization : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) improves solubility and reduces cardiotoxicity.
  • Prodrug strategies : Masking the amino group with labile protectors (e.g., phthalimide) enhances bioavailability. Hydrazine cleavage post-absorption releases the active drug .

What analytical techniques are used to characterize novel aminoquinoline derivatives?

Level: Basic
Methodological Answer:

  • LC-ESI-MS : Quantifies derivatized amines via collision-induced dissociation (CID) monitoring the loss of the aminoquinoline tag.
  • 1^1H/13^{13}C NMR : Assigns proton and carbon environments, confirming substitution patterns.
  • IR spectroscopy : Detects functional groups (e.g., NH stretches at 3564–3651 cm1^{-1}) .

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